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Compound of Interest

Compound Name: Dehydrogriseofulvin

Cat. No.: B194194

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dehydrogriseofulvin, a significant derivative of the antifungal agent Griseofulvin. Due to the
limited availability of a complete, published dataset for Dehydrogriseofulvin, this document
presents the known spectroscopic information for Dehydrogriseofulvin and its close
analogue, 7-dechloro-dehydrogriseofulvin. For comparative purposes, detailed and
established data for the parent compound, Griseofulvin, is also provided. This information is
crucial for the identification, characterization, and analysis of these compounds in research and
drug development settings.

Introduction

Dehydrogriseofulvin is the immediate biosynthetic precursor to Griseofulvin, an orally active
antifungal drug used to treat a variety of dermatophyte infections. The key structural difference
is the presence of a double bond in the cyclohexene ring of Dehydrogriseofulvin, which is
reduced to a single bond in Griseofulvin. This structural variation significantly influences the
spectroscopic properties of the molecule. Understanding these properties is essential for
monitoring biosynthetic pathways, identifying metabolites, and developing new antifungal
agents.

Spectroscopic Data
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The following sections summarize the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data for Dehydrogriseofulvin and its related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete assigned *H and 3C NMR dataset for Dehydrogriseofulvin is not readily

available in the public domain, data for its close analog, Griseofulvin, is well-documented and

serves as an excellent reference for interpreting the spectra of its derivatives.

Table 1: *H NMR Spectroscopic Data of Griseofulvin

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
6.09 S 1H H-5'
5.53 d (J=1.8 Hz) 1H H-3'
4.19 S 3H OCHs-6
3.96 S 3H OCHs-4
3.93 S 3H OCHs-2'
3.53 q (J=7.1 Hz) 1H H-6
2.53 m 2H H2-5'
1.18 d (J=7.1 Hz) 3H CHs-6'

Solvent: CDCIs. Data is compiled from publicly available spectral databases.

Table 2: 13C NMR Spectroscopic Data of Griseofulvin
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Chemical Shift (8) (ppm) Assignment
197.0 c-4'
191.5 C-3
170.3 Cc-2
164.2 C-7a
162.8 C-6
157.9 C-4
104.8 C-5'
101.9 C-3a
91.3 C-2

89.8 C-7

61.9 OCHs-2'
56.4 OCHs-4
56.0 OCHs-6
43.8 C-6'
39.2 C-5'
31.8 C-3
214 CHs-6'

Solvent: CDCIs. Data is compiled from publicly available spectral databases.

For Dehydrogriseofulvin, the key differences in the *H NMR spectrum would be the
appearance of vinylic proton signals in the cyclohexadienone ring and the absence of the
aliphatic protons seen in Griseofulvin at positions 3' and 5'. The 13C NMR would similarly reflect
the presence of additional sp? hybridized carbons.

Infrared (IR) Spectroscopy
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The IR spectrum provides valuable information about the functional groups present in a
molecule. The data for a dehydro-griseofulvin analog provides insight into the characteristic
absorptions of Dehydrogriseofulvin.

Table 3: IR Spectroscopic Data of 7-dechloro-6'-hydroxy-dehydrogriseofulvin

Wavenumber (cm~?) Intensity Assignment

3397 Strong, Broad O-H Stretch

2922, 2851 Medium C-H Stretch (aliphatic)
1697 Strong C=0 Stretch (ketone)
1616 Strong C=C Stretch (conjugated)
1587 Strong C=C Stretch (aromatic)
1456 Medium C-H Bend (aliphatic)

1219 Strong C-O Stretch (ether)

1157, 1114, 1039 Strong C-0O Stretch (ether/alcohol)

Data obtained from a study on griseofulvin derivatives.[1]

For comparison, the IR spectrum of Griseofulvin typically shows strong absorptions for the
carbonyl groups around 1715 cm~! and 1658 cm~1, C=C stretching around 1615 cm~1, and
various C-O stretching bands. The presence of the additional double bond in
Dehydrogriseofulvin is expected to slightly shift the positions of the carbonyl and C=C
stretching frequencies due to changes in conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is
particularly sensitive to the extent of conjugation.

Table 4: UV-Vis Spectroscopic Data
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Compound Amax (nm) Solvent

Dehydrogriseofulvin Analog (7-

211, 288 Methanol
dechloro-6'-hydroxy)
Griseofulvin 291 Methanol/Water
Griseofulvin 286, 325 Not specified

Data for the dehydrogriseofulvin analog is from a study on griseofulvin derivatives.[1]
Griseofulvin data is from various public sources.

The extended conjugation in Dehydrogriseofulvin compared to Griseofulvin is expected to
result in a bathochromic shift (shift to longer wavelengths) of the absorption maxima.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on common laboratory practices and information from
related studies.

NMR Spectroscopy

o Sample Preparation: A sample of the analyte (approximately 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) is used.

e 1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a
good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

e 13C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify
the spectrum to single lines for each carbon. A larger number of scans is usually required
compared to *H NMR.

IR Spectroscopy

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b194194?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Dehydrogriseofulvin
https://www.benchchem.com/product/b194194?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of
the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively,
a thin film can be cast from a volatile solvent.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the empty sample holder or KBr pellet is first recorded and
subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent
(e.g., methanol, ethanol, or water). The concentration is adjusted to give an absorbance
reading within the linear range of the instrument (typically 0.1-1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The spectrum is scanned over the desired wavelength range (e.g., 200-400
nm). A baseline is recorded using a cuvette containing only the solvent.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of

Dehydrogriseofulvin and the relationship between the different analytical techniques.
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Caption: Workflow for the spectroscopic characterization of Dehydrogriseofulvin.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of
Dehydrogriseofulvin, leveraging available information on the compound and its close
structural relatives. The provided tables and experimental protocols offer a foundational
understanding for researchers and professionals involved in the study and development of this
class of compounds. Further research to obtain and publish a complete, assigned NMR dataset
for Dehydrogriseofulvin would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (-)-Dehydrogriseofulvin | C17H15CIO6 | CID 3082005 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Dehydrogriseofulvin: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194194+#spectroscopic-data-of-dehydrogriseofulvin-
nmr-ir-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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